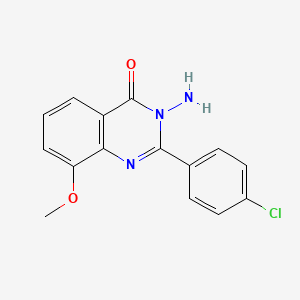
3-Amino-2-(4-chlorophenyl)-8-methoxyquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone,3-amino-2-(p-chlorophenyl)-8-methoxy- is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse pharmacological properties, including anticonvulsant, antidepressant, and antimicrobial activities . This particular compound features a quinazolinone core with amino, chlorophenyl, and methoxy substituents, which contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone,3-amino-2-(p-chlorophenyl)-8-methoxy- typically involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones, followed by cyclization and functional group modifications . One common method includes:
Condensation: Reacting 2-aminobenzamide with p-chlorobenzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under basic conditions to form the quinazolinone core.
Functionalization: Introducing the methoxy group via methylation using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for the condensation and cyclization steps, and employing more efficient catalysts and solvents to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Quinazolinone,3-amino-2-(p-chlorophenyl)-8-methoxy- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino compounds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Nitroquinazolinones.
Reduction: Aminoquinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Applications De Recherche Scientifique
4(3H)-Quinazolinone,3-amino-2-(p-chlorophenyl)-8-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticonvulsant, antidepressant, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone,3-amino-2-(p-chlorophenyl)-8-methoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The compound’s effects on neurotransmitter systems, such as increasing gamma-aminobutyric acid (GABA) levels, contribute to its anticonvulsant and antidepressant activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolin-4(3H)-one: The parent compound without the amino, chlorophenyl, and methoxy substituents.
3-Amino-2-phenylquinazolin-4(3H)-one: Lacks the chlorophenyl and methoxy groups.
2-(p-Chlorophenyl)quinazolin-4(3H)-one: Lacks the amino and methoxy groups.
Uniqueness
4(3H)-Quinazolinone,3-amino-2-(p-chlorophenyl)-8-methoxy- is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of the amino group enhances its potential as an enzyme inhibitor, while the chlorophenyl and methoxy groups contribute to its pharmacological properties .
Propriétés
Numéro CAS |
106473-00-1 |
|---|---|
Formule moléculaire |
C15H12ClN3O2 |
Poids moléculaire |
301.73 |
Nom IUPAC |
3-amino-2-(4-chlorophenyl)-8-methoxyquinazolin-4-one |
InChI |
InChI=1S/C15H12ClN3O2/c1-21-12-4-2-3-11-13(12)18-14(19(17)15(11)20)9-5-7-10(16)8-6-9/h2-8H,17H2,1H3 |
Clé InChI |
SFMBZGRSUWQCHZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1N=C(N(C2=O)N)C3=CC=C(C=C3)Cl |
Synonymes |
4(3H)-Quinazolinone, 3-amino-2-(p-chlorophenyl)-8-methoxy- (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















